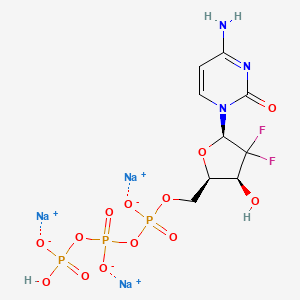

Gemcitabine triphosphate (trisodium)

説明

Contextualization of Gemcitabine (B846) as a Deoxycytidine Analog in Antimetabolite Research

Gemcitabine, chemically known as 2',2'-difluoro-2'deoxycytidine (dFdC), is classified as a nucleoside analog, specifically an analog of deoxycytidine. nih.govclinpgx.orgnih.gov Its structural resemblance to the natural nucleoside deoxycytidine allows it to function as an antimetabolite. clinpgx.orgnih.gov This class of compounds interferes with normal metabolic pathways, and in the case of gemcitabine, it disrupts the synthesis of nucleic acids. researchgate.net By mimicking deoxycytidine, gemcitabine can be recognized and processed by cellular enzymes involved in DNA synthesis. patsnap.comdrugbank.com This mimicry is the basis of its mechanism, allowing it to be incorporated into DNA and interfere with DNA replication, a critical process for cell division. clinpgx.orgnih.gov The introduction of two fluorine atoms at the 2' position of the sugar moiety is a key structural modification that confers its distinct biological activity. patsnap.com

Overview of Intracellular Activation to Gemcitabine Triphosphate

Gemcitabine is a prodrug, meaning it is administered in an inactive form and must be converted into its active forms within the cell through a series of phosphorylation steps. nih.govnih.gov After being transported into the cell by nucleoside transporters, gemcitabine undergoes this essential activation cascade. pharmgkb.orgnih.gov

The intracellular activation process involves the following sequential enzymatic reactions:

Monophosphorylation: The initial and rate-limiting step is the phosphorylation of gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.gov This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govaacrjournals.org The activity of dCK is a critical determinant for the subsequent activation of gemcitabine. nih.gov

Diphosphorylation: Gemcitabine monophosphate (dFdCMP) is then further phosphorylated by UMP/CMP kinase (CMPK1) to form gemcitabine diphosphate (B83284) (dFdCDP). clinpgx.orgnih.gov

Triphosphorylation: The final step is the conversion of gemcitabine diphosphate (dFdCDP) to the central active metabolite, gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.gov This reaction is catalyzed by nucleoside-diphosphate kinases (NDPK). clinpgx.org

This multi-step phosphorylation is vital, as the resulting phosphorylated metabolites, particularly dFdCDP and dFdCTP, are responsible for the compound's cellular effects. pharmgkb.orgdrugbank.com

Table 1: Enzymes in the Intracellular Activation of Gemcitabine

| Step | Substrate | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | Gemcitabine (dFdC) | Deoxycytidine kinase (dCK) | Gemcitabine monophosphate (dFdCMP) | Rate-limiting step in the activation pathway. clinpgx.orgnih.gov |

| 2 | Gemcitabine monophosphate (dFdCMP) | UMP/CMP kinase (CMPK1) | Gemcitabine diphosphate (dFdCDP) | Forms one of the active metabolites. clinpgx.orgnih.gov |

| 3 | Gemcitabine diphosphate (dFdCDP) | Nucleoside-diphosphate kinase (NDPK) | Gemcitabine triphosphate (dFdCTP) | Forms the primary active metabolite for DNA incorporation. clinpgx.orgnih.gov |

Significance of Gemcitabine Triphosphate as a Central Active Metabolite for Cellular Effects

The cytotoxic activity of gemcitabine is primarily attributed to the actions of its phosphorylated metabolites, gemcitabine diphosphate (dFdCDP) and, most importantly, gemcitabine triphosphate (dFdCTP). nih.govpharmgkb.org These active forms disrupt DNA synthesis through a dual mechanism of action.

Firstly, gemcitabine diphosphate (dFdCDP) acts as a potent inhibitor of the enzyme ribonucleotide reductase (RRM1). clinpgx.orgnih.govpatsnap.com This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. pharmgkb.orgpatsnap.com By inhibiting RRM1, dFdCDP depletes the intracellular pool of natural deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). pharmgkb.orgpatsnap.com This depletion has a self-potentiating effect; with lower levels of competing natural dCTP, the incorporation of dFdCTP into DNA is enhanced. patsnap.comdrugbank.com

Secondly, and considered the major mechanism of action, gemcitabine triphosphate (dFdCTP) directly interferes with DNA replication. nih.govpatsnap.com It competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand by DNA polymerases. pharmgkb.orgpatsnap.comdrugbank.com Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs. nih.govclinpgx.orgnih.gov In this process, DNA polymerase is able to add one more standard deoxynucleotide to the chain after the gemcitabine nucleotide. nih.govresearchgate.net However, after this addition, the DNA polymerase is unable to proceed further, effectively halting DNA elongation. nih.govresearchgate.net This "masked" position of the gemcitabine analog makes it difficult for the cell's proofreading and repair enzymes (3'–5' exonucleases) to recognize and remove the faulty nucleotide, leading to irreparable DNA damage. nih.govpharmgkb.org Furthermore, research has shown that gemcitabine's phosphorylated forms can directly inhibit the 3'–5' exonuclease activity of DNA polymerase, further suppressing the editing function and ensuring the drug remains locked in the DNA. acs.orgresearchgate.net

Table 2: Mechanisms of Action of Gemcitabine's Active Metabolites

| Active Metabolite | Target Enzyme | Cellular Effect |

|---|---|---|

| Gemcitabine diphosphate (dFdCDP) | Ribonucleotide Reductase (RRM1) | Inhibition of the enzyme, leading to depletion of the deoxyribonucleotide pool required for DNA synthesis. pharmgkb.orgclinpgx.orgpatsnap.com |

| Gemcitabine triphosphate (dFdCTP) | DNA Polymerase | Competes with dCTP for incorporation into DNA, causing "masked chain termination" and halting DNA synthesis. nih.govpharmgkb.orgpatsnap.com |

| Gemcitabine phosphates (dFdCMP, dFdCDP, dFdCTP) | DNA Polymerase (3'–5' exonuclease activity) | Inhibition of the proofreading function, preventing removal of the incorporated gemcitabine nucleotide. acs.orgresearchgate.net |

特性

分子式 |

C9H11F2N3Na3O13P3 |

|---|---|

分子量 |

569.08 g/mol |

IUPAC名 |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1 |

InChIキー |

LTDQUZISEQVYMI-OWLHOBMCSA-K |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

Cellular Uptake and Intracellular Metabolic Activation of Gemcitabine Triphosphate Precursors

Cellular Transport Mechanisms of Gemcitabine (B846)

Due to its hydrophilic nature, gemcitabine cannot passively diffuse across the hydrophobic cell membrane and requires carrier-mediated transport. nih.govresearchgate.net This transport is facilitated by two major families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). researchgate.netnih.govnih.gov

Role of Human Equilibrative Nucleoside Transporters (hENTs): hENT1, hENT2

The human equilibrative nucleoside transporters, hENT1 and hENT2, are bidirectional transporters that move nucleosides down their concentration gradient. nih.gov hENT1 is considered the primary transporter for gemcitabine into cells. nih.govwjgnet.comnih.gov Its widespread presence in human tissues and its efficiency in mediating gemcitabine uptake make it a key determinant of the drug's efficacy. nih.govnih.gov While hENT2 can also transport gemcitabine, its contribution to the total cellular uptake is considered relatively minor compared to hENT1. nih.govwjgnet.com Studies have shown that gemcitabine influx mediated by hENT1 and hENT2 is a saturable process, with hENT1 exhibiting a higher affinity for gemcitabine than hENT2. oup.com

Role of Human Concentrative Nucleoside Transporters (hCNTs): hCNT1, hCNT3

The human concentrative nucleoside transporters, hCNT1 and hCNT3, are sodium-dependent transporters that can move nucleosides against their concentration gradient. nih.govnih.gov Both hCNT1 and hCNT3 have been shown to transport gemcitabine. wjgnet.comnih.govnih.govresearchgate.net hCNT1 is a high-affinity transporter for pyrimidine (B1678525) nucleosides, including gemcitabine. nih.govresearchgate.net Similarly, hCNT3 is capable of transporting a broad range of purine (B94841) and pyrimidine nucleosides, including gemcitabine. wjgnet.comnih.gov The active transport mechanism of hCNTs can lead to a higher intracellular concentration of gemcitabine than in the extracellular environment.

Impact of Nucleoside Transporter Expression on Intracellular Accumulation

The expression levels of nucleoside transporters directly correlate with the intracellular accumulation of gemcitabine and, consequently, its cytotoxic effects. nih.govnih.gov Higher expression of hENT1 has been associated with increased gemcitabine uptake and sensitivity in various cancer cell lines. nih.govnih.gov Conversely, reduced or deficient hENT1 expression can lead to decreased gemcitabine accumulation and resistance. nih.govnih.gov Similarly, the expression of hCNT1 and hCNT3 can significantly influence gemcitabine uptake. nih.govnih.gov Studies have demonstrated that increased expression of CNT1, ENT1, and ENT2 can lead to higher intracellular concentrations of gemcitabine. researchgate.net The interplay and expression levels of these different transporters can, therefore, create significant interindividual variations in gemcitabine accumulation. nih.gov For instance, one study observed a 4.8-fold difference in gemcitabine uptake in peripheral blood mononuclear cells from different individuals, with CNT1- and ENT1-mediated uptake showing 14.3-fold and 16.5-fold variations, respectively. nih.gov

| Transporter Family | Specific Transporter | Role in Gemcitabine Transport | Impact of Expression on Accumulation |

| Human Equilibrative Nucleoside Transporters (hENTs) | hENT1 (SLC29A1) | Primary and efficient mediator of gemcitabine uptake. nih.govwjgnet.comnih.gov | High expression correlates with increased intracellular accumulation and chemosensitivity. nih.govnih.gov |

| hENT2 (SLC29A2) | Minor contributor to gemcitabine cellular uptake. nih.govwjgnet.com | Increased expression can contribute to higher gemcitabine concentration. researchgate.net | |

| Human Concentrative Nucleoside Transporters (hCNTs) | hCNT1 (SLC28A1) | Transports gemcitabine with high affinity. nih.govresearchgate.net | Reduced expression is linked to limited gemcitabine influx and chemoresistance. wjgnet.com |

| hCNT3 (SLC28A3) | Transports a broad range of nucleosides, including gemcitabine. wjgnet.comnih.gov | Decreased expression has been correlated with increased gemcitabine cytotoxicity in some contexts. wjgnet.com |

Phosphorylation Cascade to Form Gemcitabine Triphosphate

Once inside the cell, gemcitabine must undergo a series of phosphorylation steps to be converted into its active cytotoxic metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). nih.govdrugbank.com This metabolic activation is a critical determinant of gemcitabine's therapeutic efficacy. nih.gov

Deoxycytidine Kinase (dCK) Activity and Monophosphorylation (dFdCMP formation)

The initial and rate-limiting step in the intracellular activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP). nih.govclinpgx.orgnih.gov This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.govnih.gov dCK has a high affinity for gemcitabine, making it an efficient substrate for the enzyme. nih.gov The activity of dCK is crucial, as inactivation or downregulation of this enzyme is a key mechanism of acquired resistance to gemcitabine. nih.gov Studies have shown that while dCK activity varies among different cell lines, the activity with gemcitabine as a substrate can be remarkably similar across some lines. core.ac.uk Gemcitabine can also inhibit the monophosphorylation of other nucleoside analogs, indicating competition for dCK. nih.gov

Pyrimidine Nucleoside Monophosphate Kinase (NMPK/UMP/CMP kinase) Activity and Diphosphorylation (dFdCDP formation)

Following its formation, dFdCMP is further phosphorylated to gemcitabine diphosphate (dFdCDP) by the enzyme pyrimidine nucleoside monophosphate kinase, also known as UMP/CMP kinase (CMPK). nih.govnih.govnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to the monophosphorylated gemcitabine. nih.gov The reaction mechanism of pyrimidine nucleoside monophosphate kinase is sequential, with substrates binding in a random order. nih.gov The formation of dFdCDP is a vital step, as this metabolite is a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis. drugbank.comclinpgx.org

| Phosphorylation Step | Enzyme | Substrate | Product | Significance |

| Monophosphorylation | Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) | Rate-limiting step in gemcitabine activation. nih.govclinpgx.orgnih.gov |

| Diphosphorylation | Pyrimidine Nucleoside Monophosphate Kinase (NMPK/UMP/CMP kinase) | Gemcitabine Monophosphate (dFdCMP) | Gemcitabine Diphosphate (dFdCDP) | dFdCDP inhibits ribonucleotide reductase, crucial for DNA synthesis. drugbank.comclinpgx.org |

Nucleoside Diphosphate Kinase (NDPK/NME) Activity and Triphosphorylation (dFdCTP formation)

The final and crucial step in the intracellular activation of gemcitabine is the conversion of its diphosphate form (dFdCDP) to the active triphosphate form, gemcitabine triphosphate (dFdCTP). This bioactivation is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), also known as NME or NM23. nih.govnih.gov NDPKs are a family of enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate group from a donor nucleoside triphosphate (like ATP) to a nucleoside diphosphate acceptor. nih.gov

In the context of gemcitabine's metabolism, once gemcitabine monophosphate (dFdCMP) is converted to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase (CMPK1), NDPK facilitates the subsequent phosphorylation. nih.govclinpgx.orgmdpi.com This reaction yields the pharmacologically active metabolite, dFdCTP, which can then be incorporated into DNA, leading to the inhibition of DNA synthesis. nih.govnih.gov While less studied than other enzymes in the gemcitabine pathway, alterations in NDPK expression may influence gemcitabine resistance. nih.gov

Rate-Limiting Steps in Intracellular Activation

The intracellular activation of gemcitabine is a sequential phosphorylation cascade. While multiple enzymes are involved, the initial phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) is the rate-limiting step. nih.govclinpgx.orgmdpi.com This first conversion is catalyzed by the enzyme deoxycytidine kinase (dCK). mdpi.commdpi.com

Inactivation Pathways of Gemcitabine and its Metabolites

The therapeutic potential of gemcitabine is significantly modulated by several inactivation pathways that either degrade the parent drug or its phosphorylated metabolites. These catabolic processes reduce the intracellular concentration of the active dFdCTP, thereby contributing to drug resistance.

Cytidine (B196190) Deaminase (CDA)-Mediated Deamination

The primary and most significant pathway for gemcitabine inactivation is through deamination by the enzyme cytidine deaminase (CDA). nih.govmdpi.comnih.gov This enzyme catalyzes the conversion of gemcitabine (dFdC) into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). mdpi.comnih.gov This inactivation occurs rapidly and accounts for the elimination of the majority (approximately 90%) of intracellular gemcitabine. nih.govclinpgx.org

CDA expression levels can vary significantly among individuals and in different tumor tissues, which is a key determinant of gemcitabine's metabolic fate. nih.gov High CDA activity leads to extensive conversion of gemcitabine to dFdU, limiting the amount of the parent drug available for anabolic phosphorylation into its active forms. nih.gov Conversely, inhibition of CDA has been shown to dramatically increase the intracellular concentration of the active metabolite, dFdCTP, particularly in cells with high CDA expression. nih.gov This highlights the regulatory role of CDA in controlling the flux of gemcitabine through its activation pathway. nih.gov Genetic polymorphisms in the CDA gene, such as the Lys27Gln variant, can also influence enzyme activity and the rate of gemcitabine deamination. nih.govnih.gov

| Cell Line | Relative CDA Expression | Extracellular dFdU Concentration (µM) after 24h incubation with 100 µM Gemcitabine | Effect of CDA Inhibition on Intracellular dFdCTP Levels |

|---|---|---|---|

| BxPC-3 | High | 86.3 | Profound increase |

| MIA PaCa-2 | Low | 23.5 | No significant increase |

| PANC-1 | Low | 7.3 | No significant increase |

Deoxycytidylate Deaminase (DCTD) Activity

In addition to the deamination of the parent drug, gemcitabine can also be inactivated after its initial phosphorylation. The enzyme deoxycytidylate deaminase (DCTD) targets gemcitabine monophosphate (dFdCMP), converting it to the inactive uracil (B121893) derivative, 2',2'-difluorodeoxyuridine monophosphate (dFdUMP). nih.govnih.govaacrjournals.org This action represents another route of inactivation that diverts the metabolite from the pathway leading to the cytotoxic dFdCTP. clinpgx.orgaacrjournals.org

The activity of DCTD is influenced by the intracellular concentration of deoxycytidine triphosphate (dCTP); low levels of dCTP inhibit DCTD activity. clinpgx.org This is part of a "self-potentiation" mechanism, as gemcitabine's action depletes dCTP pools, which in turn reduces the inactivation of dFdCMP by DCTD. nih.gov Pharmacogenomic studies have identified genetic variants in the DCTD gene that can significantly alter its enzymatic activity. For instance, the nonsynonymous single nucleotide polymorphism 172 A>G (Asn58Asp) results in a recombinant enzyme with only about 11% of the activity of the wild-type for gemcitabine monophosphate. nih.govaacrjournals.orgelsevierpure.com

| Enzyme Variant | Polymorphism | Relative Activity for Gemcitabine Monophosphate |

|---|---|---|

| Wild-Type (WT) | - | 100% |

| Asp58 DCTD | 172 A>G (Asn58Asp) | 11% ± 1.4% |

5'-Nucleotidase (5'-NT)-Mediated Dephosphorylation

Dephosphorylation represents a third major pathway of gemcitabine inactivation, reversing the critical activation steps. This process is carried out by 5'-nucleotidases (5'-NT), which catalyze the removal of phosphate groups from nucleoside monophosphates. nih.govclinpgx.org By converting gemcitabine monophosphate (dFdCMP) back to the parent nucleoside (gemcitabine), 5'-NTs oppose the action of dCK and reduce the pool of metabolites available for conversion to the active triphosphate form. researchgate.net

Recent research has identified specific nucleotidases involved in this process. In vitro assays have demonstrated that cytosolic 5'-nucleotidase III (NT5C3) and cytosolic 5'-nucleotidase IA (NT5C1A) can dephosphorylate dFdCMP. researchgate.netnih.govjohnshopkins.edu Furthermore, nucleoside triphosphate diphosphohydrolase 1 (NTPDase 1) has been shown to exhibit enzymatic activity towards the active triphosphate metabolite, dFdCTP, directly dephosphorylating it. researchgate.netnih.govjohnshopkins.edu The presence of these enzymes in tissues targeted by gemcitabine suggests they play a significant role in modulating the intracellular levels of active gemcitabine metabolites and influencing therapeutic outcomes. researchgate.netnih.gov

| Enzyme | Abbreviation | Substrate(s) | Action |

|---|---|---|---|

| Cytosolic 5'-nucleotidase III | NT5C3 | dFdCMP | Dephosphorylation |

| Cytosolic 5'-nucleotidase IA | NT5C1A | dFdCMP | Dephosphorylation |

| Nucleoside triphosphate diphosphohydrolase 1 | NTPDase 1 | dFdCTP | Dephosphorylation |

Molecular Mechanisms of Action of Gemcitabine Triphosphate

Direct Inhibition of DNA Synthesis

The primary mode of action for gemcitabine (B846) triphosphate is its direct interference with the enzymatic machinery responsible for DNA replication and repair. This interference occurs at several key stages, ultimately leading to the cessation of DNA elongation and the induction of programmed cell death, or apoptosis.

Competitive Inhibition of DNA Polymerases by dFdCTP (with dCTP)

Gemcitabine triphosphate is a structural analogue of the natural deoxycytidine triphosphate (dCTP). patsnap.com This structural similarity allows dFdCTP to act as a competitive inhibitor of DNA polymerases, the enzymes that catalyze the addition of nucleotides to a growing DNA strand. patsnap.comnih.gov During DNA synthesis, dFdCTP vies with the endogenous dCTP for binding to the active site of DNA polymerases. patsnap.comdrugbank.com The incorporation of dFdCTP into the DNA strand is a critical step in its cytotoxic mechanism. nih.gov The efficiency of this competition is further enhanced by a self-potentiating mechanism where another metabolite of gemcitabine, gemcitabine diphosphate (B83284) (dFdCDP), inhibits ribonucleotide reductase, leading to a decrease in the intracellular pool of dCTP. patsnap.comnih.gov This reduction in the concentration of the natural competitor favors the binding and incorporation of dFdCTP by DNA polymerases. nih.govnih.gov

Incorporation of dFdCTP into Nascent DNA Strands

Once dFdCTP outcompetes dCTP, DNA polymerases incorporate the gemcitabine nucleotide into the elongating DNA strand. nih.govnih.gov This incorporation is a key event that sets the stage for the subsequent disruption of DNA synthesis. nih.gov The triphosphate form of gemcitabine is the active metabolite responsible for this incorporation. patsnap.comnih.gov Studies have shown that the extent of dFdCTP incorporation into DNA correlates with the inhibition of further DNA synthesis and cell death. nih.govnih.gov

DNA Chain Elongation Termination and Masked Chain Termination

The incorporation of dFdCTP into a DNA strand does not immediately halt DNA synthesis, a feature that distinguishes it from some other nucleoside analogues. nih.gov Instead, it leads to a phenomenon known as "masked chain termination". nih.govnih.govresearchgate.net

After the incorporation of a dFdCTP molecule, DNA polymerases are able to add one more standard deoxynucleotide to the growing chain. nih.govnih.govnih.gov This subsequent addition effectively "masks" the incorporated gemcitabine nucleotide, placing it in a penultimate position within the DNA strand. nih.govresearchgate.net However, following the addition of this single nucleotide, the DNA polymerase is unable to proceed further, leading to the termination of DNA chain elongation. nih.govresearchgate.net This unique mechanism of action is a hallmark of gemcitabine's cytotoxic effect. nih.gov

The "masked" position of the incorporated gemcitabine nucleotide makes it a poor substrate for the normal DNA repair mechanisms, specifically the 3'-5' proofreading exonuclease activity of DNA polymerases. drugbank.comnih.gov These proofreading enzymes are responsible for identifying and removing mismatched or abnormal nucleotides from the end of a growing DNA strand. By being in a penultimate position, the gemcitabine nucleotide is shielded from efficient recognition and excision by these exonucleases. nih.govresearchgate.net

Recent research has further elucidated this mechanism, revealing that gemcitabine and its phosphorylated metabolites, including dFdCTP, can directly inhibit the 3'-5' exonuclease activity of DNA polymerase I. acs.orgresearchgate.netnih.gov This inhibition further prevents the removal of the incorporated drug from the DNA. acs.orgresearchgate.net The inhibitory efficiency follows the order of dFdC < dFdCMP < dFdCDP < dFdCTP, indicating that the triphosphate form is the most potent inhibitor of this proofreading function. acs.orgresearchgate.netnih.gov This dual effect of being a poor substrate for excision and actively inhibiting the excision machinery "locks" the gemcitabine nucleotide into the DNA, ensuring the permanent termination of DNA synthesis. nih.govnih.gov Studies using the Klenow fragment of E. coli DNA polymerase I, which possesses 3'→5' exonuclease activity, have shown that primers with a 3'-terminal dFdCMP are excised much less efficiently than those with a normal dCMP. researchgate.netnih.gov

Indirect Modulation of Deoxyribonucleotide Pools

Beyond its direct interference with DNA polymerases, gemcitabine's active metabolites also disrupt DNA synthesis indirectly by altering the cellular balance of deoxyribonucleotides (dNTPs), the essential precursors for DNA replication and repair. nih.govnih.gov

The primary mechanism for this indirect action is the inhibition of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP). patsnap.comnih.govclinpgx.org RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), which are then phosphorylated to form dNTPs. aacrjournals.orgacs.org By inhibiting RNR, dFdCDP depletes the intracellular pools of dNTPs, particularly dCTP. patsnap.comnih.govnih.gov

Research has shown that exposure of various cancer cell lines to gemcitabine leads to a concentration-dependent decrease in dATP and dGTP pools, and a more modest decrease in dCTP, while dTTP levels may increase. nih.gov The table below summarizes the impact of gemcitabine on dNTP pools in A549 non-small cell lung cancer cells after a 4-hour exposure.

| Deoxynucleotide | Change in Pool Size with Gemcitabine (0.5 and 2 µM) |

| dCDP | Reduced to below 50% of control |

| dADP | Reduced to below 50% of control |

| dGDP | Reduced to below 50% of control |

| dCTP | Returned to control level after 24h at 2µM |

| dGTP | Returned to control level after 24h at 2µM |

| Data derived from a study on A549 cells exposed to gemcitabine for 4 hours. nih.gov |

Ribonucleotide Reductase (RR) Inhibition by Gemcitabine Diphosphate (dFdCDP)

A key aspect of gemcitabine's mechanism of action is the inhibition of ribonucleotide reductase (RR) by its diphosphate metabolite, dFdCDP. nih.govpharmgkb.org Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.govmdpi.com This process is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair. clinpgx.orgmdpi.com

Gemcitabine diphosphate is a potent, mechanism-based inhibitor of RR. nih.govnih.gov Studies have shown that dFdCDP irreversibly inactivates the enzyme. nih.gov The mechanism of inhibition involves the covalent binding of the sugar moiety of dFdCDP to the R1 subunit (RRM1) of ribonucleotide reductase. aacrjournals.orgnih.gov This binding leads to the complete inactivation of the enzyme. nih.gov In the absence of reductants, this inhibition can also lead to the loss of the essential tyrosyl radical in the R2 subunit, which is necessary for the catalytic activity of RR. nih.govmdpi.com

Depletion of Intracellular Deoxycytidine Triphosphate (dCTP) Pools

The direct consequence of ribonucleotide reductase inhibition by gemcitabine diphosphate (dFdCDP) is a profound depletion of the intracellular pools of deoxynucleotides, most notably deoxycytidine triphosphate (dCTP). nih.govpharmgkb.org By blocking the enzymatic conversion of cytidine (B196190) diphosphate (CDP) to deoxycytidine diphosphate (dCDP), the production of dCTP is severely hampered. nih.gov

Research has demonstrated a significant decrease in cellular dCTP concentrations following exposure to gemcitabine. nih.govnih.gov For instance, in Chinese hamster ovary (CHO) cells, a 4-hour exposure to gemcitabine resulted in a 50% reduction in dCTP levels. nih.gov This reduction in the available dCTP for DNA synthesis creates a favorable environment for the incorporation of gemcitabine's active triphosphate metabolite, dFdCTP, into the growing DNA strand. nih.gov

Self-Potentiation Mechanism through dCTP Pool Reduction

A unique characteristic of gemcitabine is its ability to enhance its own cytotoxic activity through a process known as self-potentiation. nih.govnih.gov This phenomenon is largely driven by the dFdCDP-mediated inhibition of ribonucleotide reductase and the subsequent depletion of dCTP pools. nih.govdrugbank.com

The reduction in intracellular dCTP concentrations has two significant potentiating effects:

Increased dFdCTP Incorporation: With lower levels of the natural substrate dCTP, there is less competition for DNA polymerase. nih.govdrugbank.com This increases the probability that the fraudulent nucleotide, dFdCTP, will be incorporated into the DNA strand. nih.govelsevierpure.com

Enhanced Gemcitabine Phosphorylation: The activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation of gemcitabine, is allosterically inhibited by dCTP. clinpgx.orgnih.gov When dCTP levels are low, this feedback inhibition is relieved, leading to an increase in the rate of gemcitabine phosphorylation to its active mono-, di-, and triphosphate forms. elsevierpure.comnih.gov

This self-potentiating loop, where the actions of gemcitabine's metabolites create conditions that favor further activation and incorporation of the drug, is a key contributor to its potent anticancer effects. nih.govclinpgx.org

Effects on Other Cellular Metabolic Pathways

Beyond its primary impact on DNA synthesis, gemcitabine triphosphate and its precursors can also influence other cellular metabolic pathways.

Modulation of CTP Synthetase Activity

Gemcitabine triphosphate (dFdCTP) has been shown to be a potent inhibitor of CTP synthetase, the enzyme that catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP). nih.govnih.gov This inhibition is competitive with respect to UTP. nih.gov Studies have revealed that dFdCTP has a significantly higher binding affinity for CTP synthetase than the natural product, CTP. nih.govresearchgate.net

Inhibition of CTP synthetase by dFdCTP leads to a depletion of the intracellular CTP pools. nih.gov Research in Chinese hamster ovary cells demonstrated that exposure to gemcitabine caused a dramatic reduction in CTP levels, while UTP concentrations increased, indicating a block at the CTP synthetase step. nih.gov This effect was dependent on the phosphorylation of gemcitabine, as cells deficient in deoxycytidine kinase did not exhibit this CTP depletion. nih.gov

Interestingly, it has also been suggested that CTP synthetase can catalyze the conversion of gemcitabine's catabolite, dF-dUTP, back into dFdCTP, potentially regenerating the active drug metabolite within the cell. nih.govresearchgate.net

Potential Interference with RNA Synthesis

Interactive Data Tables

Table 1: Effects of Gemcitabine on Nucleotide Pools in CHO Cells

| Treatment Condition | Cellular CTP Concentration (% of control) | Cellular dCTP Concentration (% of control) |

| Gemcitabine (100 µmol/L for 4 hours) | 5.9% | 50% |

| Arabinosylcytosine (100 µmol/L) | No significant effect | Not reported |

| Hydroxyurea (5 mmol/L) | No significant effect | Not reported |

Data sourced from a study on Chinese hamster ovary (CHO) cells. nih.gov

Table 2: Inhibition of CTP Synthetase by Gemcitabine Triphosphate (dFdCTP)

| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) |

| dFdCTP | E. coli CTP Synthase | Competitive with UTP | (3.0 ± 0.1) µM |

This data demonstrates the potent competitive inhibition of CTP synthetase by dFdCTP. nih.gov

Cellular Pharmacodynamics and Downstream Biological Effects

Induction of Cell Cycle Arrest

A primary mechanism by which gemcitabine (B846) triphosphate inhibits tumor growth is through the induction of cell cycle arrest. By disrupting the normal progression of the cell cycle, it prevents cancer cells from dividing and proliferating.

The most prominent effect of gemcitabine triphosphate is the blockade of the S-phase of the cell cycle, the period when a cell replicates its DNA. nih.gov This is achieved through two principal actions. Firstly, gemcitabine triphosphate competitively inhibits DNA polymerase, the enzyme responsible for synthesizing new DNA strands. Secondly, and more critically, it is incorporated into the growing DNA chain. After its incorporation, one additional deoxynucleotide is added, a phenomenon known as "masked chain termination." nih.gov This effectively halts further DNA elongation, as DNA polymerases are unable to proceed past this point. nih.gov

This disruption of DNA synthesis leads to an accumulation of cells in the S-phase. Studies have shown a clear correlation between the concentration of gemcitabine and the percentage of cells arrested in the S-phase. nih.govnih.gov For instance, treatment of pancreatic cancer cell lines with gemcitabine leads to a significant increase in the proportion of cells in the S-phase. nih.gov

Effect of Gemcitabine on Cell Cycle Distribution in PK-1 Pancreatic Cancer Cells

| Treatment | Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| Control | 24h | 34.14% | 36.67% | Not specified |

| 30 nM Gemcitabine | 24h | 56.48% | 29.57% | Reduced |

| Control | 48h | 38.76% | 41.20% | Not specified |

| 30 nM Gemcitabine | 48h | 61.23% | 38.76% | Reduced |

Data adapted from a study on PK-1 pancreatic cancer cells, showing a significant increase in the G0/G1 population and a decrease in the S-phase population after 24 hours of treatment, followed by a shift at 48 hours. nih.gov

While the S-phase blockade is the most pronounced effect, gemcitabine triphosphate also influences the G1 and G2/M phases of the cell cycle. The initial damage to DNA during the S-phase can trigger cellular checkpoints that prevent cells from progressing into the G2 and M phases. Some studies have reported an accumulation of cells in the G1 phase, particularly in certain cell lines and at specific concentrations. spandidos-publications.com For example, in A549 lung cancer cells, treatment with gemcitabine resulted in an increase in the percentage of cells in the G0/G1 phase. spandidos-publications.com The complex interplay of cellular signaling pathways ultimately determines whether a cell arrests in G1, S, or G2/M, or proceeds to apoptosis.

Mechanisms of Programmed Cell Death Induction

The irreparable DNA damage and stalled replication forks caused by gemcitabine triphosphate ultimately trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

Gemcitabine triphosphate induces apoptosis through multiple signaling pathways. A key pathway is the caspase-dependent pathway. The cellular stress induced by DNA damage leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov Combination treatments have shown that gemcitabine-induced apoptosis in some cancer cells occurs through a mitochondria-mediated pathway, involving proteins like Bcl-2, Bax, and Cytochrome C, and the subsequent activation of caspase-9 and caspase-3. nih.gov

Other signaling pathways implicated in gemcitabine-induced apoptosis include the NF-kB and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The inhibition of NF-kB, a protein complex that promotes cell survival, and the activation of the p38 MAPK stress-response pathway both contribute to the apoptotic outcome.

A hallmark of apoptosis is the fragmentation of the cell's DNA. Treatment with gemcitabine has been shown to induce two distinct types of DNA fragmentation. The first is the generation of large-sized double-stranded DNA fragments, ranging from approximately 50 to 500 kilobases. nih.gov The second is the more characteristic nucleosomal-sized DNA fragmentation, where DNA is cleaved into smaller fragments of about 180-200 base pairs, creating a "ladder" pattern on an agarose (B213101) gel. nih.gov

Research indicates that the incorporation of gemcitabine into DNA is essential for inducing both types of fragmentation. nih.gov Interestingly, while the generation of large-sized DNA fragments appears to be a critical step in gemcitabine-induced apoptosis, the subsequent degradation into nucleosomal fragments may not be an absolute requirement for the cell to undergo apoptosis. nih.gov

DNA Fragmentation in PANC-1 Cells After Gemcitabine Treatment

| Treatment Group | Duration | DNA Fragmentation Rate |

|---|---|---|

| Untreated | 48h | 25.3% |

| 16 mg/L Gemcitabine | 48h | 44.7% |

Data from a study on PANC-1 human pancreatic cancer cells, showing a significant increase in DNA fragmentation after treatment with gemcitabine. nih.gov

The cellular response to the DNA damage inflicted by gemcitabine triphosphate is orchestrated by complex signaling pathways. The tumor suppressor protein p53 plays a pivotal role in this process. In response to DNA damage, p53 is activated and can induce either cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is too severe. nih.gov

Studies have shown that gemcitabine treatment leads to the accumulation of p53. researchgate.net The activation of p53 can, in turn, upregulate the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Bax. researchgate.net Furthermore, DNA-dependent protein kinase (DNA-PK), another key enzyme in the DNA damage response, is also implicated in the cellular response to gemcitabine-induced DNA damage, contributing to the signaling cascade that ultimately determines the cell's fate.

Expression of Apoptosis-Related Genes in PANC-1 Cells After Gemcitabine Treatment

| Gene | Treatment (48h) | Relative mRNA Expression Change |

|---|---|---|

| PAP (Pancreatitis-associated protein) | 16 mg/L Gemcitabine | Decreased |

| TP53INP1 (Tumor protein p53 inducible nuclear protein 1) | 4-64 mg/L Gemcitabine | Increased (dose-dependent) |

Data from a study on PANC-1 cells indicating that gemcitabine downregulates the anti-apoptotic gene PAP and upregulates the pro-apoptotic gene TP53INP1. nih.gov

Interactions with DNA Repair Mechanisms

The cytotoxic effects of gemcitabine triphosphate (dFdCTP) are intricately linked to its ability to interfere with the cell's DNA repair machinery. Once incorporated into the DNA strand, the presence of the gemcitabine nucleotide creates a lesion that is recognized by the cell's repair systems. However, the unique structure of gemcitabine, particularly its "masked chain termination" feature where one additional nucleotide is added after its incorporation, makes the lesion difficult for some repair pathways to resolve, leading to the potentiation of its anticancer effects. nih.govnih.govnih.govresearchgate.netresearchgate.net

Impairment of Base Excision Repair

Base Excision Repair (BER) is a crucial DNA repair pathway responsible for correcting single-base damage. The interaction of gemcitabine triphosphate with the BER pathway is complex and appears to be an indirect rather than a direct enzymatic inhibition.

Research indicates that treatment with gemcitabine can lead to an induction of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the BER pathway. nih.govnih.gov APE1 is responsible for incising the DNA backbone at abasic sites, a critical step in the repair process. Studies in pancreatic cancer cell lines have demonstrated a significant increase in both APE1 protein levels and its endonuclease activity following gemcitabine exposure. nih.govnih.gov For instance, in MiaPaCa-2 pancreatic cancer cells, treatment with 40 and 60 μM of gemcitabine for 24 hours resulted in a four- and six-fold increase in APE1 protein expression, respectively. nih.gov This upregulation of APE1 is thought to be an adaptive cellular response to the DNA damage induced by gemcitabine. nih.gov

Interestingly, the repair of gemcitabine-induced DNA damage seems to involve a coordinated effort between BER and Nucleotide Excision Repair (NER) pathways. The NER protein complex XPF-ERCC1 has been found to work in conjunction with APE1 to repair the damage caused by gemcitabine. nih.gov The recruitment of the XPF protein to the sites of DNA damage on the chromatin is notably dependent on the presence and activity of APE1. nih.gov This suggests that while gemcitabine may not directly inhibit BER enzymes, the lesions it creates trigger a response that involves key components of the BER pathway, which in turn recruit other repair factors. The "masked chain termination" caused by dFdCTP incorporation ultimately makes the complete and effective repair of the lesion challenging for the cell, contributing to the drug's cytotoxicity. researchgate.net

Some studies have also suggested that gemcitabine's primary inhibitory effects might be on the NER pathway, with base excision repair inhibitors showing no similar effect in certain experimental contexts. allenpress.com This highlights the complexity of the cellular response to gemcitabine-induced DNA damage, which may vary depending on the cell type and the specific type of DNA lesion.

| Cell Line | Gemcitabine Concentration (μM) | Fold Increase in APE1 Protein Expression | Reference |

|---|---|---|---|

| MiaPaCa-2 | 40 | 4 | nih.gov |

| MiaPaCa-2 | 60 | 6 | nih.gov |

| Panc-1 | 60 | 2 | nih.gov |

Influence on Excision Repair Cross-Complementation Group 1 (ERCC1)

Excision Repair Cross-Complementation Group 1 (ERCC1) is a key protein in the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing bulky DNA adducts and other helix-distorting lesions. The expression level of ERCC1 in tumor cells has been identified as a significant predictive biomarker for the efficacy of gemcitabine-based chemotherapy, often in combination with platinum-based agents. nih.govmdpi.com

While the clinical correlation is strong, the direct mechanistic influence of gemcitabine triphosphate on ERCC1 expression or function is not as clearly elucidated in the available research. The prevailing hypothesis is that since ERCC1 is crucial for the repair of DNA damage, including the types of lesions that can be induced by chemotherapeutic agents, its expression level dictates the cell's capacity to repair this damage and thus survive the treatment. Tumors with low ERCC1 levels have a diminished DNA repair capacity, making them more susceptible to the cytotoxic effects of DNA-damaging agents like gemcitabine.

It is important to note that much of the research has been conducted in the context of combination therapies, particularly with platinum compounds, which create DNA adducts that are primary substrates for the NER pathway and ERCC1. Therefore, while ERCC1 levels are a valuable prognostic and predictive marker for gemcitabine-containing regimens, further research is needed to understand the direct interaction, if any, between gemcitabine triphosphate and the regulation of the ERCC1 gene or protein.

| ERCC1 Expression Level | Median Overall Survival (weeks) | 95% Confidence Interval (weeks) | Reference |

|---|---|---|---|

| Low | 61.6 | 42.4-80.7 | nih.gov |

| High | 20.4 | 6.9-33.9 | nih.gov |

Effects on Cellular Genomic Stability

The incorporation of gemcitabine triphosphate into DNA and the subsequent impairment of DNA repair processes have profound consequences for the maintenance of genomic stability. The inability of the cell to properly replicate and repair its DNA leads to the accumulation of genetic alterations, ranging from point mutations to large-scale chromosomal aberrations.

Studies have shown that gemcitabine treatment can lead to an increase in chromosomal damage. For instance, in a human lung carcinoma cell line, preincubation with gemcitabine followed by irradiation led to a significant increase in acentric chromosome fragments, which are indicative of unrepaired DNA double-strand breaks. nih.gov This suggests that gemcitabine not only induces DNA lesions but also compromises the cell's ability to repair them, leading to lasting chromosomal instability.

Furthermore, the concept of homologous recombination deficiency (HRD) is relevant to the action of gemcitabine. Homologous recombination is a major pathway for the high-fidelity repair of DNA double-strand breaks. While some studies suggest that gemcitabine does not directly inhibit the key HR protein RAD51, others indicate that a functional HR pathway is important for the cellular response to gemcitabine, particularly in the context of radiosensitization. nih.govresearchgate.netnih.gov For example, cells deficient in the HR protein XRCC3 were not radiosensitized by gemcitabine, implying that the HR pathway is involved in processing the damage induced by the combination treatment. nih.govnih.gov This complex relationship suggests that the impact of gemcitabine on HR may be cell-type specific and dependent on the cellular context. The accumulation of DNA damage from stalled replication forks and impaired repair can lead to a state of "BRCAness" or HRD, making cancer cells vulnerable to other DNA-damaging agents or PARP inhibitors. mdpi.com

| Effect | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Increased acentric chromosome fragments | Human lung carcinoma cell line (SW1573) | Gemcitabine pre-treatment followed by irradiation significantly increased unstable acentric chromosome fragments. | nih.gov |

| Role of Homologous Recombination | CHO cell lines (proficient and deficient in XRCC3) | HR-deficient cells were not radiosensitized by gemcitabine, suggesting HR is important for this effect. | nih.govnih.gov |

| RAD51 Foci Formation | Non-small-cell lung cancer cell lines | Gemcitabine treatment did not inhibit the formation of RAD51 foci, a marker for HR repair. | researchgate.net |

Mechanisms of Cellular and Molecular Resistance to Gemcitabine Triphosphate

Alterations in Gemcitabine (B846) Uptake and Efflux

For gemcitabine to exert its cytotoxic effect, it must first be transported across the cancer cell membrane. The efficiency of this process, and the subsequent retention of the drug within the cell, are critical determinants of its therapeutic success. Resistance frequently arises from alterations in the proteins that mediate this transport, either by reducing uptake or by actively pumping the drug and its metabolites out of the cell. nih.govresearchgate.netnau.edu

Downregulation of Nucleoside Transporters (e.g., hENT1, hCNT3)

Gemcitabine, being a hydrophilic molecule, relies on specialized membrane proteins known as nucleoside transporters (NTs) to enter cells. The two main families of NTs involved are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). researchgate.net A primary mechanism of resistance involves the reduced expression or function of these transporters on the cancer cell surface.

Human equilibrative transporter 1 (hENT1) is considered the main gateway for gemcitabine into pancreatic and other cancer cells. researchgate.netnih.gov Numerous studies have established a strong correlation between low levels of hENT1 expression in tumors and poor outcomes for patients treated with gemcitabine. nih.govnih.gov For instance, the inhibition of hENT1 in cancer cell lines has been shown to induce chemoresistance to gemcitabine. nih.gov A reduction in hENT1 protein by 50% led to a notable increase in resistance to the drug. aacrjournals.org

Human concentrative nucleoside transporter 3 (hCNT3) also plays a role in gemcitabine uptake, although its contribution can vary. researchgate.net Like hENT1, reduced expression of hCNT3 has been associated with gemcitabine resistance. nih.gov Some studies suggest hCNT3 may be particularly efficient at gemcitabine transport, with transfected cells showing a significant increase in drug uptake. nih.gov In some pancreatic cancers, a clear correlation has been found between the expression of another transporter, hCNT1, and gemcitabine influx and cytotoxicity. mdpi.com Disrupted expression of hENT2, which transports gemcitabine with lower affinity than hENT1, can also contribute to acquired resistance. nih.govnih.gov

Table 1: Impact of Nucleoside Transporter Downregulation on Gemcitabine Resistance

| Transporter | Role in Gemcitabine Transport | Consequence of Downregulation | Supporting Findings |

|---|---|---|---|

| hENT1 | Primary transporter for gemcitabine into pancreatic cancer cells. researchgate.netnih.gov | Reduced intracellular drug concentration, leading to chemoresistance. nih.govnih.gov | Low tumor expression is linked to poor survival in patients. nih.gov 50% protein reduction increased resistance. aacrjournals.org |

| hCNT3 | Contributes to gemcitabine uptake. researchgate.net | Decreased gemcitabine influx and sensitivity. nih.gov | A clear correlation exists between hCNT3 downregulation and gemcitabine toxicity. nih.gov |

| hCNT1 | Mediates gemcitabine uptake to a minor extent. researchgate.net | Associated with gemcitabine resistance in some cancer cells. mdpi.com | Reduced expression in pancreatic tumors correlated with decreased gemcitabine influx. mdpi.com |

| hENT2 | Transports gemcitabine with lower affinity compared to hENT1. nih.gov | Contributes to acquired chemoresistance. nih.gov | Inactivation of both hENT1 and hENT2 significantly reduces gemcitabine uptake and sensitivity. nih.gov |

Upregulation of Efflux Pumps (e.g., ABC transporters like MRP5)

While reduced uptake is one side of the transport problem, increased efflux, or the active removal of the drug from the cell, is the other. This process is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These proteins act as cellular pumps, using the energy from ATP hydrolysis to expel a wide range of substances, including chemotherapeutic agents and their metabolites.

Multidrug resistance protein 5 (MRP5), also known as ABCC5, has been specifically implicated in gemcitabine resistance. nih.govnih.gov MRP5 is thought to export phosphorylated metabolites of gemcitabine out of the cell. nih.gov Studies have shown that overexpression of MRP5 in cancer cells renders them more resistant to gemcitabine, while silencing MRP5 expression makes them more sensitive. nih.gov For example, in pancreatic cancer cells with acquired resistance, MRP5 protein levels were found to be upregulated by as much as 3 to 3.5-fold. nih.gov This upregulation has been observed in various cancer types, including pancreatic, prostate, and breast cancer, and is often associated with a poor prognosis. nih.govfrontiersin.org The use of an MRP5 inhibitor was shown to significantly enhance the cytotoxicity of gemcitabine in pancreatic cancer cells that overexpressed MRP5. nih.gov Other ABC transporters, such as ABCC3 and ABCC10, may also be involved, suggesting that reversing this type of resistance might require broad-based efflux inhibition. nih.govnih.gov

Modifications in Intracellular Metabolism

Once inside the cell, gemcitabine is a prodrug that must undergo a series of metabolic transformations to become pharmacologically active. nih.gov Conversely, it is also subject to inactivation by cellular enzymes. The balance between these activating and inactivating pathways is a crucial determinant of drug efficacy, and shifts in this balance are a major source of resistance. iiarjournals.org

Decreased Deoxycytidine Kinase (dCK) Expression or Activity

The critical, rate-limiting first step in gemcitabine's activation is its phosphorylation into gemcitabine monophosphate (dFdCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.gov Consequently, a reduction in the expression or activity of dCK is one of the most well-established mechanisms of gemcitabine resistance. mdpi.comnih.gov

Inactivation of dCK has been identified as a crucial mechanism in acquired gemcitabine resistance across multiple cancer types, including pancreatic, bladder, and colon cancer. nih.govnih.govnih.goviiarjournals.org Studies have shown that gemcitabine-resistant cancer cell lines often display robust decreases in dCK mRNA and protein levels. aacrjournals.orgnih.gov For instance, a 70% reduction in dCK protein was shown to induce significant resistance to gemcitabine. aacrjournals.org Conversely, re-expressing dCK in these resistant cells can restore their sensitivity to the drug. nih.govnih.gov The clinical relevance of this is highlighted by findings that low dCK expression in tumors is associated with a poorer prognosis for patients receiving gemcitabine-based chemotherapy. mdpi.com

Increased Inactivating Enzyme Activity (e.g., CDA, DCTD, 5'-NT)

While dCK activates gemcitabine, other enzymes work to inactivate it, effectively clearing the drug from the cell. An upregulation in the activity of these enzymes can create a powerful resistance mechanism.

Cytidine (B196190) Deaminase (CDA): This enzyme is the primary catalyst for the deamination of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov Increased CDA activity leads to a lower intracellular concentration of active gemcitabine. nih.gov Some studies have demonstrated a correlation between high CDA activity and gemcitabine resistance in pancreatic cancer patients. nih.gov The inactive metabolite dFdU can also compete with gemcitabine for cellular uptake via nucleoside transporters, further contributing to resistance. nih.gov

Deoxycytidylate Deaminase (DCTD): This enzyme can also inactivate gemcitabine, but it acts on the monophosphorylated form, dFdCMP, deaminating it to an inactive uridine (B1682114) monophosphate analog. nih.gov

5'-Nucleotidases (5'-NT): These enzymes, particularly cytosolic 5'-nucleotidase 1A (NT5C1A), contribute to resistance by dephosphorylating dFdCMP back to the parent nucleoside, gemcitabine, preventing its further activation. nih.govnih.gov Overexpression of NT5C1A has been observed in a large subgroup of pancreatic cancer patients and has been shown to increase gemcitabine resistance by reducing the intracellular levels of the ultimate active metabolite, dFdCTP. nih.gov

Table 2: Key Enzymes in Gemcitabine Metabolism and Resistance

| Enzyme | Function | Role in Resistance |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Catalyzes the first and rate-limiting step of gemcitabine activation (dFdC → dFdCMP). nih.gov | Decreased expression or inactivating mutations prevent drug activation. mdpi.comnih.gov |

| Cytidine Deaminase (CDA) | Inactivates gemcitabine by converting it to dFdU. nih.gov | Increased activity reduces the concentration of active gemcitabine. nih.gov |

| Deoxycytidylate Deaminase (DCTD) | Inactivates gemcitabine monophosphate (dFdCMP). nih.gov | Increased activity prevents the formation of active metabolites. |

| 5'-Nucleotidase (5'-NT) | Dephosphorylates dFdCMP back to gemcitabine. nih.govnih.gov | Increased activity reverses the initial activation step. nih.gov |

Aberrant Deoxyribonucleotide Triphosphate (dNTP) Pool Regulation

The active form of gemcitabine, gemcitabine triphosphate (dFdCTP), exerts its primary cytotoxic effect by competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA. Therefore, the intracellular concentration and balance of the entire deoxyribonucleotide triphosphate (dNTP) pool are critical for gemcitabine's efficacy. nih.govnih.gov

Healthy cells tightly regulate their dNTP pools to ensure fidelity during DNA replication. nih.gov Cancer cells often have dysregulated dNTP metabolism. nih.govresearchgate.net Resistance to gemcitabine can arise from mechanisms that alter the dNTP pool in a way that counteracts the drug's effect. For example, an increase in the synthesis of dCTP can create more competition for dFdCTP, reducing the likelihood of the fraudulent nucleotide being incorporated into DNA. nih.gov Gemcitabine itself influences the dNTP pool by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for producing deoxyribonucleotides. nih.govresearchgate.net However, cancer cells can develop resistance by increasing nucleotide synthesis pathways, thereby overcoming the inhibitory effect of gemcitabine and restoring the dNTP pools necessary for survival. nih.gov The complex interplay between gemcitabine's effect on dNTP levels and the cell's adaptive responses is a key area of resistance research. researchgate.net

Enhanced DNA Repair and Tolerance Mechanisms

A primary axis of resistance to gemcitabine triphosphate involves the upregulation of cellular machinery dedicated to DNA repair and damage tolerance. After dFdCTP is incorporated into a new DNA strand, the cell can activate various repair pathways to excise the fraudulent nucleotide and restore DNA integrity, thereby mitigating the drug's lethal effect.

The central mechanism of gemcitabine triphosphate's cytotoxicity is its function as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. nih.govnih.gov Once incorporated, the unique difluoro-substitution on the sugar moiety of gemcitabine creates a "masked" chain termination. After the fraudulent nucleotide is added, DNA polymerase can add one more deoxynucleotide before synthesis is halted. oaepublish.com This stalls the replication fork, triggering DNA damage responses and apoptosis. nih.gov

Resistance can emerge through functional alterations in DNA polymerases that affect this interaction. While specific mutations leading to altered fidelity are a complex area of study, functional resistance can be achieved if DNA polymerases exhibit a decreased affinity for dFdCTP or an enhanced ability to extend the DNA strand after its incorporation. Kinetic studies with human mitochondrial DNA polymerase γ have shown that while the enzyme incorporates dFdCTP, the subsequent extension of the primer is significantly slowed. nih.gov Furthermore, the fidelity of the polymerase at these pause sites can decrease, increasing the potential for mutations. nih.gov Cells with polymerases that can more efficiently bypass the incorporated dFdCTP or that have a proofreading function less inhibited by the analog would possess a distinct survival advantage. For instance, the proofreading 3'–5' exonuclease activity of human DNA polymerase ε has been shown to be largely incapable of removing an incorporated gemcitabine monophosphate (dFdCMP), highlighting the importance of this "masked termination" to the drug's effect. nih.gov

Cancer cells can counteract gemcitabine-induced DNA damage by upregulating specific nucleases that can identify and remove the incorporated drug. This excision repair is a direct mechanism of resistance.

Mre11 Exonuclease: Research has identified the Mre11 nuclease as a key player in gemcitabine resistance. nih.govnih.gov Specifically, the 3' to 5' exonuclease activity of Mre11 is capable of removing gemcitabine from the nascent strand of DNA during replication. nih.govbangor.ac.ukresearchgate.net This excision allows for the continuation of DNA synthesis and promotes cell survival. nih.govnih.gov Studies have demonstrated that inhibiting the exonuclease function of Mre11, for example with the small molecule inhibitor mirin (B157360), sensitizes cancer cells to gemcitabine and leads to higher levels of the drug remaining in the genomic DNA. bangor.ac.uk This highlights a direct role for Mre11 exonuclease activity in promoting replication progression and resistance. nih.gov

Apurinic/Apyrimidinic Endonuclease 1 (APE1): APE1 is a critical enzyme in the base excision repair (BER) pathway. nih.govnih.gov Studies in pancreatic cancer cells have shown that treatment with gemcitabine induces an increase in both the protein levels and the endonuclease activity of APE1. nih.govnih.gov This suggests that the upregulation of APE1 is an adaptive cellular response to facilitate the repair of gemcitabine-induced DNA damage, thereby contributing to resistance. nih.gov Impairing APE1 function, for instance through the use of antisense oligonucleotides, has been shown to significantly enhance the toxicity of gemcitabine in resistant pancreatic cancer cells. nih.gov While gemcitabine itself is a poor substrate for APE1's exonuclease activity, the enzyme's role in the broader DNA damage response makes its upregulation a relevant resistance mechanism. aacrjournals.org

| Enzyme | Function in Resistance | Effect of Inhibition | Supporting Findings |

|---|---|---|---|

| Mre11 | Removes incorporated gemcitabine from nascent DNA via 3' to 5' exonuclease activity. nih.govnih.gov | Increases cellular sensitivity to gemcitabine. bangor.ac.uk | Inhibition with mirin or genetic deficiency in Mre11 nuclease function leads to increased genomic gemcitabine levels and drug sensitivity. bangor.ac.uk |

| APE1 (Apurinic/apyrimidinic Endonuclease 1) | Upregulated in response to gemcitabine, likely as an adaptive response to repair DNA damage. nih.govnih.gov | Enhances gemcitabine toxicity in resistant cells. nih.gov | Gemcitabine treatment increases APE1 protein levels and endonuclease activity in pancreatic cancer cells. nih.gov |

DNA ligase I is an essential enzyme responsible for joining Okazaki fragments during DNA replication and sealing single-strand breaks during DNA repair. nih.gov After gemcitabine-induced replication fork stalling, the cell's repair machinery is activated. Research indicates that treatment with gemcitabine leads to a several-fold increase in the levels of DNA ligase I in various tumor cell lines. This increase corresponds with an arrest of the cell cycle in the S-phase, suggesting that elevated DNA ligase I may play a crucial role in repairing the DNA damage caused by these stalled replication forks.

More recent findings in pancreatic ductal adenocarcinoma (PDAC) have further solidified this link. A specific circular RNA, hsa_circ_0007919, was found to be highly expressed in gemcitabine-resistant tissues. nih.gov This circular RNA promotes resistance by directly enhancing the transcription of DNA ligase I (LIG1). It achieves this by recruiting the transcription factors FOXA1 and TET1 to the LIG1 promoter, which enhances its expression. nih.gov The resulting increase in LIG1 boosts the cell's DNA damage repair capacity, allowing it to better survive gemcitabine treatment. nih.gov Silencing this circular RNA or LIG1 itself can re-sensitize resistant cells to gemcitabine.

Activation of Cell Survival and Proliferation Pathways

Beyond directly repairing DNA damage, cancer cells can develop resistance to gemcitabine triphosphate by activating intracellular signaling pathways that promote survival and proliferation. These pathways can override the pro-apoptotic signals initiated by DNA damage, allowing the cell to continue to grow despite the presence of the drug.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. mdpi.com Aberrant activation of this pathway is a common feature in many cancers and has been strongly implicated in gemcitabine resistance. nih.goviiarjournals.org

Studies have shown that gemcitabine-resistant cancer cells often exhibit higher basal levels of phosphorylated (activated) ERK (pERK). bohrium.com Moreover, treatment with gemcitabine can itself induce the phosphorylation of ERK, which may function as a protective feedback mechanism for the cancer cell. mdpi.combohrium.com This activation of the MAPK/ERK pathway protects cancer cells from chemotherapy-induced apoptosis. bohrium.com Consequently, inhibiting this pathway has proven to be an effective strategy to overcome resistance. The use of MEK inhibitors (which act upstream of ERK), such as U0126, can reverse gemcitabine resistance and restore the drug's cytotoxic effects in pancreatic cancer cell lines. iiarjournals.orgbohrium.com This confirms that the ERK signaling pathway is a critical component of the chemoresistance phenotype. iiarjournals.org

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another fundamental signaling network that governs cell survival, proliferation, and metabolism. nih.govspandidos-publications.com Its activation is a well-documented mechanism of resistance to gemcitabine in various cancers, including breast and pancreatic cancer. spandidos-publications.comnih.govresearchgate.net

In gemcitabine-resistant cells, this pathway is often hyperactivated, as evidenced by increased levels of phosphorylated Akt (p-Akt) and downstream effectors like phosphorylated mTOR (p-mTOR) and p-p70S6K. nih.govnih.gov This sustained signaling promotes cell proliferation and survival, directly counteracting the apoptotic pressure from gemcitabine. nih.gov Research has shown that gemcitabine treatment can paradoxically lead to an increase in p-Akt levels, suggesting an adaptive resistance mechanism. aacrjournals.org

Crucially, inhibition of the PI3K/Akt/mTOR pathway can re-sensitize resistant cells to gemcitabine. The use of PI3K inhibitors (e.g., LY294002, HS-104) or dual PI3K/mTOR inhibitors (e.g., BEZ235) in combination with gemcitabine has been shown to synergistically enhance anticancer activity by reversing resistance and increasing apoptosis. spandidos-publications.comnih.govaacrjournals.org Interestingly, there appears to be a negative feedback loop between the PI3K/Akt and MAPK pathways; inhibiting one can sometimes lead to the upregulation of the other, highlighting the complexity of these resistance networks. nih.govnih.gov

| Pathway | Key Proteins (Activated Forms) | Cellular Outcome of Activation | Effect of Inhibition |

|---|---|---|---|

| MAPK/ERK | p-ERK1/2 | Protects from chemotherapy-induced apoptosis; promotes cell survival. bohrium.com | Reverses gemcitabine resistance; restores cytotoxic effects. iiarjournals.orgbohrium.com |

| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-p70S6K | Promotes cell proliferation and survival; counteracts apoptosis. nih.govnih.gov | Re-sensitizes cells to gemcitabine; enhances apoptosis. spandidos-publications.comaacrjournals.org |

Involvement of Hedgehog, Notch, and Wnt Signaling Pathways

Developmental signaling pathways, including Hedgehog (Hh), Notch, and Wnt, which are crucial during embryonic development and for the regulation of somatic stem cells, can be reactivated in cancer cells, contributing to resistance to gemcitabine triphosphate. nih.goviu.edu The aberrant activation of these pathways can lead to the inactivation of apoptotic pathways, increased expression of drug efflux pumps, and the activation of cancer stem cells (CSCs), all of which contribute to gemcitabine resistance. nih.goviu.edu

Hedgehog (Hh) Signaling Pathway:

The Hedgehog pathway is essential for embryonic development, tissue polarity, and the maintenance of stem cell populations. nih.gov In the absence of Hh ligands, the receptor Patched1 (PTCH1) inhibits the function of Smoothened (SMO), a key signal transducer. nih.govnih.gov Upon binding of Hh ligands (Sonic hedgehog, Indian hedgehog, or Desert hedgehog) to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). nih.govnih.gov These transcription factors then translocate to the nucleus and activate target genes. nih.gov

Reactivation of the Hh pathway is implicated in gemcitabine resistance in several cancers. nih.govnih.gov For instance, the drug efflux transporter ABCB2 is a downstream target of Sonic hedgehog (Shh) signaling, and its increased expression can confer gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Furthermore, Hh signaling is thought to be critical for maintaining a subpopulation of cells with stem cell-like properties, which are inherently more resistant to chemotherapy. nih.gov Several molecules, such as heme oxygenase-1 (HO-1), mitogen-activated protein kinase 10 (MAP3K10), and eukaryotic translation initiation factor 5A (EIF5A), have been shown to increase gemcitabine resistance by activating the Hh pathway. nih.gov Conversely, TET1 and CHL1 can reverse gemcitabine resistance by downregulating this pathway. nih.gov

Notch Signaling Pathway:

The Notch signaling pathway is a critical regulator of cell fate decisions and has been implicated in the acquisition of an epithelial-to-mesenchymal transition (EMT) phenotype in drug-resistant cancer cells. nih.gov Upregulation of Notch-2 and its ligand Jagged-1 has been observed in gemcitabine-resistant pancreatic cancer cells. nih.govnih.gov Downregulation of Notch signaling through siRNA has been shown to partially reverse the EMT phenotype and increase sensitivity to gemcitabine. nih.goviiarjournals.org

Activation of the Notch pathway can reduce the therapeutic response to various anticancer agents, including gemcitabine. nih.gov Studies have shown that gemcitabine treatment can lead to the enrichment of a subpopulation of pancreatic cancer cells with activated Notch1 signaling. nih.gov Inhibition of Notch signaling, for example, through the use of γ-secretase inhibitors like DAPT, can abolish gemcitabine-induced expression of Notch1 intracellular domain (NICD1) and subsequently impair the upregulation of stemness markers. nih.gov This suggests that targeting the Notch pathway is a viable strategy to overcome gemcitabine resistance. nih.gov

Wnt Signaling Pathway:

The Wnt signaling pathway plays a significant role in cell proliferation, tumorigenesis, and the regulation of autophagy. iu.edunih.gov The binding of Wnt ligands to Frizzled (FZD) receptors can initiate a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. iu.edunih.gov

Aberrant activation of the Wnt/β-catenin pathway has been observed in many tumors and is linked to gemcitabine resistance. nih.govnih.gov In some contexts, activation of the Wnt/β-catenin pathway can reverse gemcitabine resistance by attenuating Beclin-1-mediated autophagy and enhancing gemcitabine-induced apoptosis. nih.gov Conversely, in other scenarios, gemcitabine treatment itself can activate the Wnt/β-catenin pathway, contributing to resistance. nih.gov Therefore, inhibiting this pathway by targeting key components like β-catenin and KRAS has been proposed as a therapeutic strategy to overcome gemcitabine resistance in pancreatic cancer. nih.gov

| Signaling Pathway | Key Components | Role in Gemcitabine Resistance |

| Hedgehog (Hh) | Shh, Ihh, Dhh, PTCH1, SMO, GLI1/2/3 | Upregulation of drug efflux pumps (ABCB2), maintenance of cancer stem cells. nih.govnih.gov |

| Notch | Notch receptors (1-4), Ligands (Jagged, Delta-like), γ-secretase | Promotion of EMT, enrichment of cancer stem-like cells, inactivation of apoptotic pathways. nih.goviiarjournals.orgnih.gov |

| Wnt/β-catenin | Wnt ligands, Frizzled receptors, β-catenin, GSK-3β, Axin, APC | Regulation of autophagy, cell proliferation, and apoptosis. nih.govnih.gov |

Contributions from the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in modulating the response to chemotherapy, including gemcitabine. The TME is a complex ecosystem comprising various cell types and non-cellular components that can either promote or inhibit tumor progression and drug resistance.

Stromal cells, such as pancreatic stellate cells (PSCs) in pancreatic cancer, are key components of the TME and contribute significantly to the dense stromal barrier that is a hallmark of many solid tumors. nih.gov This dense stroma can physically impede drug delivery to cancer cells.

Furthermore, stromal cells can secrete various factors that promote chemoresistance. One significant mechanism is the secretion of native nucleosides, such as deoxycytidine. Gemcitabine, as a nucleoside analog, competes with natural nucleosides for uptake and metabolic activation by cancer cells. An increased concentration of deoxycytidine in the TME can outcompete gemcitabine for transport into the cell and for phosphorylation by deoxycytidine kinase (dCK), the rate-limiting enzyme in gemcitabine's activation. nih.gov This competition reduces the intracellular levels of the active gemcitabine triphosphate (dFdCTP), thereby diminishing its cytotoxic effects. nih.gov

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. In the context of cancer, the ECM is often extensively remodeled, leading to increased stiffness and altered composition. This modulated ECM can contribute to gemcitabine resistance through several mechanisms.

The dense ECM can act as a physical barrier, limiting the diffusion and penetration of gemcitabine into the tumor mass. This results in suboptimal drug concentrations reaching the cancer cells, allowing for the survival and proliferation of resistant clones. Additionally, signaling pathways initiated by the interaction of cancer cells with the altered ECM can promote cell survival and pro-resistance phenotypes.

Cellular Phenotypic Adaptations

Cancer cells can undergo phenotypic changes that confer resistance to chemotherapeutic agents like gemcitabine. These adaptations often involve the acquisition of stem-like properties and changes in cellular morphology and behavior.

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth and recurrence. nih.gov CSCs are often inherently resistant to conventional chemotherapies, including gemcitabine. nih.goviiarjournals.org Several mechanisms contribute to the chemoresistance of CSCs, including their relative quiescence, high expression of drug efflux pumps (such as ABC transporters), and enhanced DNA damage repair capacity. nih.gov

Gemcitabine treatment can inadvertently enrich the population of CSCs. nih.govnih.gov By eliminating the more sensitive, bulk tumor cells, gemcitabine can select for the pre-existing resistant CSCs, leading to tumor relapse. Furthermore, some studies suggest that gemcitabine treatment itself can induce a stem-like phenotype in cancer cells, further contributing to acquired resistance. nih.gov The activation of developmental signaling pathways like Hedgehog and Notch is closely linked to the maintenance and expansion of the CSC population. nih.goviiarjournals.org

Epithelial-to-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity and acquire a migratory and invasive mesenchymal phenotype. EMT is increasingly recognized as a key driver of cancer progression, metastasis, and drug resistance. nih.govnih.gov

Gemcitabine-resistant cancer cells often exhibit an EMT phenotype, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as Vimentin (B1176767) and ZEB1. nih.govnih.gov The acquisition of this phenotype is associated with increased resistance to apoptosis and enhanced migratory and invasive capabilities. nih.gov

The activation of signaling pathways like Notch is mechanistically linked to the induction of EMT in the context of gemcitabine resistance. nih.govnih.goviiarjournals.org For instance, gemcitabine-resistant pancreatic cancer cells with an EMT phenotype show high upregulation of Notch-2 and Jagged-1. nih.gov Partial reversal of the EMT phenotype has been observed upon downregulation of Notch signaling, leading to increased gemcitabine sensitivity. nih.goviiarjournals.org This highlights the intricate connection between signaling pathways, cellular plasticity, and the development of chemoresistance.

| Cellular Adaptation | Key Features | Contribution to Gemcitabine Resistance |

| Cancer Stem Cells (CSCs) | Self-renewal, differentiation, quiescence, high expression of ABC transporters. nih.govnih.gov | Inherent resistance to chemotherapy, enrichment of resistant population after treatment. nih.goviiarjournals.orgnih.gov |

| Epithelial-to-Mesenchymal Transition (EMT) | Loss of epithelial markers (E-cadherin), gain of mesenchymal markers (Vimentin, ZEB1), increased motility. nih.govnih.gov | Increased resistance to apoptosis, enhanced cell survival. nih.govnih.govnih.gov |

Preclinical Research Methodologies and Models for Investigating Gemcitabine Triphosphate

In vitro Cellular Models

In vitro models provide a fundamental platform for the initial investigation of the cytotoxic effects and cellular pharmacology of gemcitabine (B846) triphosphate. nih.gov These models allow for high-throughput screening and detailed mechanistic studies at the cellular and molecular level.

A wide array of human cancer cell lines derived from various tumors serves as the primary tool for studying gemcitabine triphosphate's activity. These lines, which can be cultured indefinitely, offer a consistent and reproducible system for assessing anticancer effects. The choice of cell line is often dictated by the clinical indications for gemcitabine, with a strong focus on pancreatic, non-small-cell lung, and biliary tract cancers. nih.govmdpi.com